molecular formula C12H11NO B1401580 3-(1-Phenylprop-1-en-2-yl)isoxazole CAS No. 95843-18-8

3-(1-Phenylprop-1-en-2-yl)isoxazole

Cat. No. B1401580
CAS RN: 95843-18-8
M. Wt: 185.22 g/mol
InChI Key: UIFUFXPKRWWGRZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenylprop-1-en-2-yl)isoxazole is a chemical compound with the molecular formula C12H11NO. It is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C12H11NO .

Scientific Research Applications

Synthesis and Optimization

  • Improved Synthesis Methods

    A study described the synthesis of substituted dihydroisoxazolines, highlighting the operational simplicity, higher yield, and environmentally friendly protocol of the method. The synthesis involved reactions of substituted compounds with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation (Tiwari, Parvez, & Meshram, 2011).

  • Synthesis of New Derivatives

    Research demonstrated the creation of new isoxazole derivatives and isoxazolopyridazines, emphasizing their potent antimicrobial and anti-hepatic cancer properties compared to standard drugs, particularly when considering their non-toxic effects on normal cell lines (Hassan et al., 2019).

  • Catalysis in Chemical Reactions

    A study involved the synthesis of substituted isoxazoles and their use as ligands in palladium(II) complexes, which proved to be high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions (Bumagin et al., 2018).

Biological and Medicinal Applications

  • Antimicrobial Properties

    Several studies have synthesized and evaluated compounds containing isoxazole for their antimicrobial activity. Results indicated that most compounds exhibited significant activity, with some demonstrating strong effects against a range of microbial strains (Kumar et al., 2012), (Kumar et al., 2019).

  • Anticancer Activity

    Isoxazole derivatives have been studied for their anticancer properties. A notable compound displayed promising antitumor activity against various cancer cell lines, with its interactions and binding studies revealing insights into its potential mechanism of action (Kalalbandi & Seetharamappa, 2015).

  • Larvicidal Activity

    The larvicidal potential of isoxazoles against Aedes aegypti larvae was investigated, demonstrating that certain synthesized compounds exhibited excellent larvicidal properties, offering potential for controlling mosquito populations (Silva-Alves et al., 2013).

Safety and Hazards

3-(1-Phenylprop-1-en-2-yl)isoxazole is not intended for human or veterinary use. It is typically used for research purposes .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is imperative to develop new eco-friendly synthetic strategies . This includes the development of metal-free synthetic routes .

properties

IUPAC Name

3-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFXPKRWWGRZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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